molecular formula C8H7KO2 B080249 Potassium phenylacetate CAS No. 13005-36-2

Potassium phenylacetate

Cat. No. B080249
Key on ui cas rn: 13005-36-2
M. Wt: 174.24 g/mol
InChI Key: JFOZPCWVLIBFCH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04713484

Procedure details

Under the reaction conditions described in Example 1, 64 ml KOH and 19.2 ml PPh3 were added over 43 min. After five more minutes, the reactor was cooled and vented. A 92% yield of potassium phenylacetate and 4% methyl phenylacetate was obtained on a nearly quantitative conversion. 98% of the stiochiometric amount of KOH was added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:22]1([CH2:28][C:29]([O:31]C)=[O:30])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1>>[C:22]1([CH2:28][C:29]([O-:31])=[O:30])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
19.2 mL
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under the reaction conditions
ADDITION
Type
ADDITION
Details
were added over 43 min
Duration
43 min
TEMPERATURE
Type
TEMPERATURE
Details
After five more minutes, the reactor was cooled

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(=O)[O-].[K+]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.